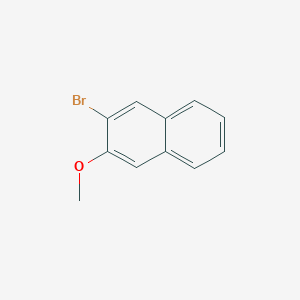

2-Bromo-3-methoxynaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAPZPJQVMNTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537945 | |

| Record name | 2-Bromo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68251-77-4 | |

| Record name | 2-Bromo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-methoxynaphthalene CAS number 68251-77-4

An In-Depth Technical Guide to 2-Bromo-3-methoxynaphthalene (CAS: 68251-77-4)

Abstract and Overview

This technical guide provides a comprehensive scientific overview of this compound, CAS number 68251-77-4. As a key organobromide intermediate, this compound serves as a versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of the bromo and methoxy functionalities on the naphthalene core. The bromine atom at the 2-position acts as an excellent leaving group for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties of the aromatic system.

This document is intended for researchers, chemists, and drug development professionals. It details the physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic data, and core applications of this compound, with a focus on its role in Suzuki-Miyaura coupling reactions. All protocols and data are supported by authoritative references to ensure scientific integrity and reproducibility.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 68251-77-4 |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.10 g/mol [1] |

| InChI Key | FQYNCRHPLKvPAU-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically supplied as a stable, crystalline solid. Its hydrophobic naphthalene core dictates its solubility profile, favoring organic solvents over aqueous media.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 69-71 °C | [4] |

| Boiling Point | 319.2 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in organic solvents (THF, Dichloromethane, Ethanol); Limited solubility in water. | [2] |

| Density | 1.448 g/cm³ (Predicted) | [4] |

Synthesis and Purification

The synthesis of this compound is efficiently achieved through directed ortho-metalation followed by halogenation. This approach offers excellent regioselectivity, which can be challenging to achieve with direct electrophilic bromination of 2-methoxynaphthalene.

Detailed Experimental Protocol: Lithiation and Bromination

This protocol is based on a verified peer-reviewed procedure.[2][3] The core of this method involves the deprotonation at the 3-position of 2-methoxynaphthalene using a strong organolithium base, followed by quenching the resulting aryl lithium species with an electrophilic bromine source.

Reagents and Materials:

-

2-Methoxynaphthalene (1.0 equiv)

-

n-Butyllithium (nBuLi) in hexanes (1.1 equiv)

-

1,2-Dibromoethane (1.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane (for recrystallization)

-

Standard Schlenk line glassware, syringes, and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2-methoxynaphthalene (5.0 mmol, 0.79 g). Dissolve it in 10 mL of anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.67 M in hexane, 3 mL, 5.3 mmol) dropwise via syringe. Maintain the temperature at -78 °C and stir the mixture for 1 hour.

-

Scientific Rationale: The methoxy group directs the deprotonation to the adjacent C3 position. The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

-

Bromination: While maintaining the temperature at -78 °C, add 1,2-dibromoethane (6.9 mmol, 1.30 g) to the reaction mixture. Stir for an additional 2 hours at this temperature.

-

Scientific Rationale: 1,2-Dibromoethane serves as a safe and effective electrophilic bromine source to quench the aryllithium species, forming the C-Br bond.

-

-

Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from hot hexane to afford this compound as a pure white solid.[2][3] (Reported Yield: 73%[2][3]).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Structural confirmation is paramount. The following section details the expected analytical data for verifying the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides unambiguous confirmation of the substitution pattern on the naphthalene ring. The data presented below is experimentally determined and sourced from peer-reviewed literature.[2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.06 | Singlet | - | 1H, Aromatic (H1) |

| 7.71 | Doublet of Doublets | 13.0, 8.2 | 2H, Aromatic (H5, H8) |

| 7.51–7.42 | Multiplet | - | 1H, Aromatic (H6 or H7) |

| 7.40–7.32 | Multiplet | - | 1H, Aromatic (H7 or H6) |

| 7.16 | Singlet | - | 1H, Aromatic (H4) |

| 4.01 | Singlet | - | 3H, Methoxy (-OCH₃) |

| Solvent: Chloroform-d (CDCl₃), Spectrometer Frequency: 400 MHz |

¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy

While detailed experimental data for ¹³C NMR, MS, and IR are not consistently available in public databases, the expected characteristics are outlined below. This data should be acquired experimentally for comprehensive characterization.

| ¹³C NMR | Expected Data |

| Description | The spectrum should show 11 distinct carbon signals: 10 for the aromatic naphthalene core and 1 for the methoxy carbon. |

| Typical Shifts | Aromatic carbons: ~110-155 ppm; Methoxy carbon: ~55-60 ppm. |

| Mass Spectrometry | Expected Data |

| Technique | Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS). |

| Molecular Ion (M⁺) | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) is expected at m/z 236 and 238. |

| Infrared Spectroscopy | Expected Data |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet. |

| Key Peaks (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950, 2850 (Aliphatic C-H stretch of -OCH₃), ~1600, 1500 (Aromatic C=C stretch), ~1250 (Aryl-O stretch), ~650 (C-Br stretch). |

Reactivity and Applications in Organic Synthesis

This compound is a valuable intermediate primarily utilized in palladium-catalyzed cross-coupling reactions. Its utility is foundational for constructing complex molecular architectures, particularly in the fields of materials science and medicinal chemistry.[2][5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. This compound serves as an ideal aryl halide partner, coupling with various arylboronic acids or esters. This reaction has been explicitly demonstrated in the literature.[2]

General Reaction Scheme:

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a generalized procedure adapted from a published methodology for this specific substrate.[2]

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (e.g., Phenylboronic Acid, 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Degassed Solvent System (e.g., EtOH/Toluene/Water, 1:1:1)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 237 mg), phenylboronic acid (1.5 mmol, 183 mg), K₂CO₃ (3.0 mmol, 414 mg), and Pd(PPh₃)₄ (0.025 mmol, 29 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 6 mL of 1:1:1 EtOH/Toluene/H₂O) via syringe.

-

Scientific Rationale: A degassed, multiphasic solvent system is often crucial for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base, which activates the boronic acid for transmetalation. The organic phase dissolves the substrate and catalyst.

-

-

Reaction: Heat the mixture to 90 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with 1M NaOH solution. Extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to yield the desired biaryl product.

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated fume hood.

-

Hazard Classification: GHS information indicates the compound causes skin irritation (H315).[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.

References

- Wang, Z., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 25(15), 3373.

- Fine Chemical Intermediates. (n.d.). Applications of Naphthalene Derivatives: Focus on this compound.

- MDPI. (2020). Recent Advances in Iron Catalysis.

- Anamimoghadam, O. (2015). Electronically Stabilized Nonplanar Phenalenyl Radical and Its Planar Isomer. Journal of the American Chemical Society, 137(46), 14944–14951.

Sources

A Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-methoxynaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxynaphthalene is a substituted naphthalene derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromine atom and a methoxy group on the aromatic core, makes it a versatile building block for the construction of more complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core physical properties, spectroscopic data, synthesis, and handling of this compound (CAS No. 68251-77-4), offering field-proven insights for its application in pharmaceutical research and materials science.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 68251-77-4 | [3][4][5] |

| Molecular Formula | C₁₁H₉BrO | [3][4][5] |

| Molecular Weight | 237.10 g/mol | [3][4][6] |

| Melting Point | 69-71 °C | [5] |

| Boiling Point | 319.248 °C at 760 mmHg | [5] |

| Density | 1.448 g/cm³ | [5] |

| Appearance | White to off-white crystalline solid (inferred from isomers) | [7] |

| Solubility | Insoluble in water; Soluble in DMSO (inferred from isomers) | [8] |

| XLogP3 | 3.8 | [5] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The following data outlines the expected spectral characteristics.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural confirmation. The spectrum for this compound will exhibit distinct signals in the aromatic region corresponding to the protons on the naphthalene ring system, and a characteristic singlet in the upfield region (typically around 3.9-4.0 ppm) corresponding to the three protons of the methoxy (-OCH₃) group.[9]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework. It will show 11 distinct signals, with carbons attached to the electronegative oxygen and bromine atoms shifted accordingly. The methoxy carbon will appear as a single peak around 55-60 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. Key absorption bands for this molecule include C-H stretching for the aromatic ring, C-O stretching for the ether linkage, and C-Br stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with peaks appearing around m/z 236 and 238.[5]

Synthesis and Reactivity: A Strategic Overview

The synthesis of brominated methoxynaphthalene derivatives often starts from more common precursors like 2-methoxynaphthalene or β-naphthol.[10][11] A general and robust approach involves the direct bromination of the naphthalene core, followed by purification.

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-Br bond.[1] The bromine atom serves as an excellent leaving group, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings.[1] This functionality allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly functionalized naphthalene-based structures. This reactivity is central to its use as an intermediate in the development of novel pharmaceuticals and advanced materials like organic semiconductors and OLEDs.[1][2]

Caption: Generalized workflow for the synthesis of this compound.

Representative Synthetic Protocol: Bromination of 2-Methoxynaphthalene

This protocol is a representative example adapted from established procedures for the synthesis of related isomers and illustrates a common method for introducing bromine onto the methoxynaphthalene scaffold.[11][12]

Objective: To synthesize 2-Bromo-6-methoxynaphthalene via electrophilic bromination, serving as a model for the synthesis of the target 3-methoxy isomer.

Materials:

-

2-Methoxynaphthalene

-

Glacial Acetic Acid (CH₃COOH)

-

Bromine (Br₂)

-

Iron powder (Fe)

-

5% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Isobutanol (for recrystallization)

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial CH₃COOH in a reaction vessel equipped with a stirrer and a dropping funnel. Heat the suspension to 30°C.

-

Bromination: Prepare a solution of 81 g of bromine in 25 cm³ of CH₃COOH. Add this solution dropwise to the stirred suspension over 35 minutes. The causality here is to control the rate of the exothermic reaction. Maintain the internal temperature between 40-45°C using a water bath for cooling as needed. It is crucial to ensure the hydrobromic acid (HBr) byproduct remains in the reaction medium to facilitate the subsequent step.[11]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 45°C for 1.5 hours to ensure the reaction proceeds to completion, forming the dibrominated intermediate.[11]

-

Selective Dehalogenation: To the reaction mixture, add 14 g of iron powder in small portions over 1.5 hours. Iron acts as a reducing agent to selectively remove one bromine atom from the dibrominated intermediate. This step is also exothermic and may require cooling.[12]

-

Workup: Monitor the reaction via Thin Layer Chromatography (TLC) until the dibromo intermediate is consumed. Dilute the reaction mixture with 500 mL of water and filter the resulting solid.

-

Purification: Wash the crude solid with water. For further purification, dissolve the solid in dichloromethane, wash the organic solution with 5% NaOH, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallization: Recrystallize the crude product from a suitable solvent like isobutanol to yield the pure brominated methoxynaphthalene product.[13]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Identification : The compound is classified as causing skin irritation (H315).[5] It may also cause serious eye irritation and respiratory irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[14] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[15]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[14] After handling, wash hands thoroughly.[5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

References

- CP Lab Safety. This compound, min 97%, 1 gram. [Link]

- Chemstock.

- LookChem. Applications of Naphthalene Derivatives: Focus on this compound. [Link]

- PubChem. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. [Link]

- LookChem.

- Google Patents. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- European Patent Office. EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]

- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

- Beilstein Journals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. This compound - [sigmaaldrich.com]

- 7. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 8. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]

- 9. This compound(68251-77-4) 1H NMR [m.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 12. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. chemstock.ae [chemstock.ae]

- 15. fishersci.com [fishersci.com]

Molecular weight of 2-Bromo-3-methoxynaphthalene

An In-depth Technical Guide to 2-Bromo-3-methoxynaphthalene (CAS: 68251-77-4): Properties, Synthesis, and Applications

Abstract

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom and an electron-donating methoxy group on a naphthalene scaffold, makes it a valuable building block for researchers in materials science and drug discovery. The bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the methoxy group modulates the electronic properties of the naphthalene system, influencing the characteristics of the final products. This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, key applications, analytical characterization techniques, and safety guidelines for this compound, designed for scientists and professionals in the chemical and pharmaceutical industries.

Introduction: The Strategic Value of a Functionalized Naphthalene

The naphthalene bicyclic aromatic system is a privileged scaffold in medicinal chemistry and materials science, offering a rigid and electronically rich platform for molecular design. The strategic functionalization of this core is paramount to tailoring its properties for specific applications. This compound (CAS: 68251-77-4) is an exemplar of such a strategically designed intermediate.

The molecule's utility stems from its two key functional groups:

-

The Bromo Group (at C2): This halogen serves as an excellent leaving group in a wide array of cross-coupling reactions. It is the primary reactive site for forming new bonds, allowing for the facile attachment of diverse molecular fragments. This capability is fundamental to building the complex architectures required for advanced materials and novel pharmaceutical candidates.[1]

-

The Methoxy Group (at C3): As an electron-donating group, the methoxy substituent influences the reactivity and electronic properties of the naphthalene ring. In materials science, this allows for the fine-tuning of photophysical properties like fluorescence and charge transport in organic electronics.[2] In drug discovery, it can impact metabolic stability and target-binding interactions.

This guide delves into the technical details of this compound, providing field-proven insights into its synthesis and application.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 68251-77-4 | [4][5] |

| Molecular Formula | C₁₁H₉BrO | [3][4][5] |

| Molecular Weight | 237.10 g/mol | [4][5][6] |

| Melting Point | 69-71 °C | [3] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

| XLogP3 | 3.8 | [3] |

| Heavy Atom Count | 13 | [3] |

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the regioselective electrophilic bromination of 3-methoxynaphthalene (also known as nerolin). The methoxy group is an activating, ortho-para directing group. Given that the C4 position (alpha) is more sterically hindered and the C2 position (beta) is electronically activated, bromination can be directed to the C2 position under controlled conditions.

Experimental Protocol: Electrophilic Bromination of 3-Methoxynaphthalene

This protocol describes a representative method for the synthesis of this compound. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) and an appropriate solvent system is critical to ensure high regioselectivity and minimize the formation of dibrominated byproducts.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methoxynaphthalene (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution portion-wise at 0 °C (ice bath) to control the initial exotherm.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product Isolation: Purify the resulting crude solid by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure this compound.

Sources

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-3-methoxynaphthalene: Structure, Synthesis, and Application

Introduction

In the landscape of modern organic chemistry, substituted naphthalenes are foundational scaffolds for the development of complex molecules, finding utility in pharmaceuticals, materials science, and agrochemicals.[1] Among these, this compound (CAS No. 68251-77-4) emerges as a particularly valuable intermediate. Its unique 2,3-disubstitution pattern, featuring a reactive bromine atom and an electronically-influential methoxy group, provides a versatile platform for molecular elaboration.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the structural elucidation, physicochemical properties, plausible synthetic strategies, and the characteristic reactivity of this compound. By synthesizing technical data with mechanistic insights, this document aims to empower scientists to effectively leverage this building block in their research endeavors.

The identity of this compound is defined by its molecular structure: a naphthalene core functionalized with a bromine atom at the C-2 position and a methoxy group at the C-3 position. This specific arrangement dictates its chemical behavior and potential for further modification.

The structural formula is:

Key identifiers and properties are summarized in the table below.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 68251-77-4 | [3] |

| Molecular Formula | C₁₁H₉BrO | [3] |

| Molecular Weight | 237.10 g/mol | [3] |

| Appearance | White to off-white solid | |

| SMILES | COC1=CC2=CC=CC=C2C=C1Br | |

| InChI | InChI=1S/C11H9BrO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 |

Structural Elucidation via Spectroscopy

Confirmation of the 2-bromo-3-methoxy substitution pattern relies on a combination of modern spectroscopic techniques. While a full spectral analysis is contingent on lot-specific data, the expected characteristics from standard analyses are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons and a characteristic singlet for the methoxy (-OCH₃) group's three protons, typically around 3.9-4.0 ppm. The aromatic region (approx. 7.0-8.0 ppm) would display a complex splitting pattern corresponding to the six naphthalene ring protons, with coupling constants providing definitive information about their relative positions.

-

¹³C NMR would reveal eleven distinct carbon signals, including one for the methoxy carbon (around 55-60 ppm) and ten for the naphthalene core. The carbons directly attached to the bromine and oxygen atoms (C-2 and C-3) would show characteristic shifts influenced by the electronegativity of these substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹), C=C stretching within the aromatic system (1600-1650 cm⁻¹), and prominent C-O stretching from the methoxy ether group (1250-1300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Authoritative spectral data for this compound can be sourced from specialized chemical databases.[4]

Synthetic Strategies for 2,3-Disubstituted Naphthalenes

The direct synthesis of this compound presents a significant regioselectivity challenge. The methoxy group on a naphthalene ring is an activating, ortho, para-directing group. Therefore, direct electrophilic bromination of a precursor like 2-methoxynaphthalene would preferentially yield substitution at the C-1 and C-6 positions, not the desired C-3 position.

One logical approach would be to start from a precursor such as 3-hydroxy-2-naphthoic acid or a related derivative. The synthetic logic involves sequential functional group manipulations to install the methoxy and bromo groups at the desired positions.

Below is a conceptual workflow illustrating a potential synthetic strategy.

Causality in Experimental Choices:

-

Step 1 (Methylation): Using a reagent like dimethyl sulfate (DMS) with a base (e.g., potassium carbonate) is a standard and efficient method for converting both the phenolic hydroxyl and the carboxylic acid into their methyl ether and methyl ester forms, respectively. This protects the hydroxyl group and sets up the methoxy functionality.

-

Step 2 (Selective Hydrolysis): A controlled hydrolysis is necessary to revert the methyl ester back to a carboxylic acid while leaving the more stable methyl ether intact. This carboxylic acid is a versatile handle for the next transformation.

-

Step 3 (Decarboxylative Bromination): The conversion of the carboxylic acid to a bromine atom is the key step. A classic method is the Hunsdiecker reaction (using silver salts and bromine), though modern variants are often preferred. An alternative, more robust sequence involves converting the acid to an amine (via Curtius or similar rearrangements) and then to the bromide via the Sandmeyer reaction (using NaNO₂, HBr, and a Cu(I)Br catalyst). This latter route is often higher yielding and more reliable for aromatic systems.

This strategic approach overcomes the regioselectivity issues of direct bromination and represents a valid, albeit challenging, pathway to the target molecule.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making it an ideal electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions.[1][2] This capability allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the C-2 position of the naphthalene core.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for foundational reactions in modern organic synthesis, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The electronic influence of the adjacent methoxy group can modulate the reactivity of the C-Br bond, a factor that can be fine-tuned in specific applications.[2]

The diagram below illustrates the catalytic cycle for a generic Suzuki-Miyaura coupling reaction using this compound as the substrate.

Self-Validating Protocol Insight: A successful cross-coupling protocol must rigorously exclude oxygen and water, as these can deactivate the palladium catalyst. The trustworthiness of the procedure is validated by its outcome: a high yield of the desired product with minimal side reactions (like homocoupling or debromination) indicates the integrity of the catalytic cycle was maintained. This is achieved through proper degassing of solvents and the use of an inert (Nitrogen or Argon) atmosphere.

Applications in Drug Discovery and Materials Science

The ability to easily functionalize this compound makes it a powerful building block for creating libraries of complex molecules for screening and development.

-

Drug Discovery: In pharmaceutical research, naphthalene scaffolds are present in numerous approved drugs. The ability to use cross-coupling reactions to append diverse chemical moieties to the this compound core is a powerful strategy for structure-activity relationship (SAR) studies. For instance, research on bromo-naphthalene precursors has been used to develop novel antagonists for the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases and immuno-oncology, highlighting the direct applicability of this compound class in medicinal chemistry.[7]

-

Materials Science: The rigid, planar naphthalene core is an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[2] By incorporating this compound into larger conjugated polymer systems via cross-coupling, material scientists can fine-tune the electronic and photophysical properties (e.g., charge transport, emission wavelength) of the resulting materials.[1][2]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its defined structural and electronic properties. While its synthesis requires strategic planning to overcome regiochemical challenges, its true power lies in the reactivity of its C-Br bond. As a versatile precursor for palladium-catalyzed cross-coupling reactions, it provides a reliable and efficient entry point for the synthesis of complex, functionalized naphthalene derivatives. For professionals in drug discovery and materials science, mastering the chemistry of this building block opens a gateway to novel molecular architectures with tailored biological and physical properties.

References

- Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties. MDPI. [Link]

- This compound: A Key for Material Science Innov

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Applications of Naphthalene Derivatives: Focus on this compound. DC Chemicals. [Link]

- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Thieme Chemistry. [Link]

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene - WO1998042647A1.

- 2-Bromo-6-methoxynaphthalene. PubChem. [Link]

- 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

- Tandem Synthesis of 1,3-Disubstituted Naphthalenes via TfOH-Promoted Directed-Aldol and Friedel–Crafts Reactions.

- Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

- Cross-coupling of 2-methoxynaphthalene with various PhM nucleophiles.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E. [Link]

- Naphthalene, 2-methoxy-. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound(68251-77-4) 1H NMR spectrum [chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure of molecules.[1] At its core, NMR measures the response of atomic nuclei with a magnetic moment to an external magnetic field, allowing scientists to determine the arrangement and connectivity of atoms within a molecule.[2] For professionals in pharmaceutical research and drug development, NMR is a cornerstone for verifying molecular structure, assessing purity, and studying the dynamics of drug-target interactions.[3] This guide will provide a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-3-methoxynaphthalene, a key intermediate in the synthesis of various advanced materials and potential pharmaceutical agents.[4]

The Molecular Structure of this compound: An Overview

To understand the ¹H NMR spectrum of this compound, it is crucial to first examine its molecular structure. The molecule consists of a naphthalene ring system, which is a bicyclic aromatic compound. At position 2, there is a bromine atom, and at the adjacent position 3, a methoxy group (-OCH₃) is attached. The presence and positioning of these substituents create a unique electronic environment for each of the protons on the naphthalene ring, leading to distinct signals in the ¹H NMR spectrum.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are characteristic of its unique molecular structure. The methoxy group protons should appear as a singlet in the upfield aromatic region, while the six aromatic protons will resonate in the downfield region with multiplicities determined by their neighboring protons. A thorough analysis of the chemical shifts, integration, and coupling patterns, as outlined in this guide, allows for the unambiguous confirmation of the structure of this important synthetic intermediate. For researchers in drug development and materials science, a solid understanding of the NMR spectrum is fundamental for ensuring the identity and purity of their compounds, which is a critical step in the path to innovation.

References

- Vedantu.

- OpenOChem Learn. Interpreting ¹H NMR. [Link]

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- SlideShare.

- Wiley.

- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

- Chemistry LibreTexts. 6.

- H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

- Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

- Oregon State University. ¹H NMR Chemical Shifts. [Link]

- PubChem. 2-Bromo-6-methoxynaphthalene. [Link]

- Organic Chemistry D

- European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1. [Link]

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

Sources

A Guide to the 13C NMR Spectroscopic Analysis of 2-Bromo-3-methoxynaphthalene

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-3-methoxynaphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, experimental methodology, and the underlying principles governing the chemical shifts in substituted naphthalene systems.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule. By measuring the resonance of ¹³C nuclei in a magnetic field, we can determine the number of non-equivalent carbon atoms and gain insights into their local electronic environments. For complex aromatic systems like substituted naphthalenes, ¹³C NMR is indispensable for confirming isomeric purity, identifying substitution patterns, and verifying molecular structure.

This guide focuses on this compound, an important synthetic intermediate. Due to the absence of a publicly available experimental spectrum for this specific isomer, this guide presents a detailed analysis based on a predicted spectrum derived from established substituent chemical shift (SCS) effects. This predictive approach is a scientifically rigorous and widely accepted method in the field of NMR spectroscopy.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These values are calculated based on the known spectrum of naphthalene and the additive effects of the bromo and methoxy substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~126.5 |

| C-2 | ~112.0 |

| C-3 | ~155.0 |

| C-4 | ~108.0 |

| C-4a | ~128.0 |

| C-5 | ~127.0 |

| C-6 | ~125.5 |

| C-7 | ~128.5 |

| C-8 | ~124.0 |

| C-8a | ~132.0 |

| -OCH₃ | ~57.0 |

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.

3. Acquisition Parameters:

-

Set the spectrometer to the appropriate ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Use a standard pulse program for a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set the spectral width to cover the entire range of expected carbon signals (typically 0-220 ppm).

-

Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have weaker signals.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks if necessary, although routine ¹³C spectra are not typically integrated for quantitative analysis due to the nuclear Overhauser effect (NOE).

Caption: The influence of bromo and methoxy substituents on the ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, a valuable tool for researchers in synthetic and medicinal chemistry. By understanding the principles of substituent effects and following a robust experimental protocol, scientists can confidently use ¹³C NMR spectroscopy for the structural verification of this and related compounds. The provided data and interpretations serve as a reliable reference for the characterization of this compound in the absence of direct experimental data.

References

- BenchChem. (2025). Comparative Analysis of 13C NMR Chemical Shifts for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and Related Compounds.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 Nuclear Magnetic Resonance Examination of Naphthalene Derivatives. Assignments and Analysis of Substituent Chemical Shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

- Pawar, S. A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2689.

- Stavrova, A., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5183.

- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin.

- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information.

- Ferreira, M. J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 971-979.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy.

- S. J. S. (2017). Summary of C13-NMR Interpretation.

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-methoxynaphthalene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-3-methoxynaphthalene (C₁₁H₉BrO), a significant compound in material science and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles of ionization, predicted fragmentation pathways, and practical experimental protocols, offering field-proven insights to ensure accurate and reliable analysis.

Introduction to this compound and its Mass Spectrometric Characterization

This compound, with a molecular weight of approximately 237.10 g/mol [2] and the chemical formula C₁₁H₉BrO[2][3], is a naphthalene derivative featuring both a bromine atom and a methoxy group. These functional groups impart unique chemical properties that are leveraged in the synthesis of advanced materials, including organic semiconductors and OLEDs.[1] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides precise information on the molecular weight and, through fragmentation analysis, offers a detailed fingerprint of its molecular structure.

This guide will focus primarily on Electron Ionization (EI), a common and highly informative technique for the analysis of relatively volatile and thermally stable organic molecules like this compound. We will also briefly discuss soft ionization techniques like Electrospray Ionization (ESI) for context.

Foundational Principles: Ionization Techniques

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. The two most relevant methods for a molecule like this compound are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Structure

Electron Ionization is a "hard" ionization technique where the sample molecule is bombarded with high-energy electrons (typically 70 eV).[4] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation.[4][5]

-

Mechanism: The high energy of the electron beam imparts significant internal energy to the molecule, causing the cleavage of chemical bonds. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure, making it invaluable for structural identification.[5]

-

Applicability: EI is ideally suited for this compound when introduced via Gas Chromatography (GC-MS), as it is a relatively volatile and thermally stable compound. The resulting fragments provide a detailed structural fingerprint.

Electrospray Ionization (ESI): Confirming the Molecular Mass

In contrast, Electrospray Ionization is a "soft" ionization technique.[6][7][8] A solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets.[6][7] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.[8]

-

Mechanism: ESI imparts very little excess energy to the molecule, resulting in minimal to no fragmentation.[6][7] The primary ion observed is the pseudomolecular ion.

-

Applicability: While less common for this type of molecule in routine analysis compared to GC-MS, ESI-MS can be used to unequivocally confirm the molecular weight of this compound, especially if the molecular ion in EI is weak or absent.

Predicted Electron Ionization Fragmentation of this compound

The stable aromatic naphthalene core suggests that the molecular ion will be prominent in the EI mass spectrum.[9] The presence of bromine is a key diagnostic feature, as it consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units (M⁺• and M+2⁺•).[10][11]

The fragmentation of this compound is predicted to proceed through several key pathways originating from the molecular ion (m/z 236/238).

Key Predicted Fragmentation Pathways

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This results in a stable phenoxide-type cation.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can often expel a molecule of carbon monoxide (28 Da).

-

Loss of a Bromo Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This pathway is common for halogenated aromatic compounds.

-

Loss of Formaldehyde (CH₂O): Ethers can undergo rearrangements that lead to the elimination of a neutral formaldehyde molecule (30 Da).

The logical flow of these fragmentation events is depicted in the diagram below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Infrared (IR) spectrum of 2-Bromo-3-methoxynaphthalene

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-3-methoxynaphthalene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS 68251-77-4). Designed for researchers, scientists, and professionals in drug development and material science, this document details the expected vibrational modes, provides a validated protocol for spectral acquisition, and offers an in-depth interpretation of the spectral data. By correlating specific absorption bands to the molecule's functional groups, this guide serves as an essential reference for the structural elucidation and quality control of this important chemical intermediate.[1]

Introduction: The Molecular Context

This compound is a key aromatic building block utilized in the synthesis of advanced organic materials and complex pharmaceutical agents.[1][2] Its rigid naphthalene core, combined with the distinct electronic properties of the methoxy (-OCH₃) and bromo (-Br) substituents, makes it a versatile precursor for creating organic semiconductors, OLEDs, and other optoelectronic devices.[1]

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules. It probes the vibrational modes of molecular bonds, providing a unique "fingerprint" that is directly correlated to the functional groups present. This guide explains the causality behind the spectral features of this compound, enabling researchers to verify its structure and purity with confidence.

Caption: Key functional groups of this compound.

Theoretical Vibrational Mode Analysis

The infrared spectrum of this compound is governed by the vibrations of its distinct structural components. A predictive analysis based on established group frequencies provides a framework for spectral interpretation.[3][4][5]

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the naphthalene ring are expected to produce weak to medium bands in the 3100-3000 cm⁻¹ region.[3][6]

-

Aliphatic C-H Stretching: The methyl group (-CH₃) of the methoxy substituent will exhibit characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7]

-

Aromatic C=C Stretching: The conjugated π-system of the naphthalene ring gives rise to a series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹. These are highly characteristic of aromatic systems.[4][6]

-

Ether C-O-C Stretching: Aromatic ethers are characterized by strong absorption bands corresponding to asymmetric and symmetric C-O-C stretching. The asymmetric stretch is typically the most intense and is expected between 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring strongly influences the intense C-H "oop" bending bands in the 900-675 cm⁻¹ region.[4] For a 2,3-disubstituted naphthalene, the pattern is complex but provides a unique fingerprint for this specific isomer.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to occur in the far-infrared region, typically between 680-515 cm⁻¹. This band is often weak and may be difficult to observe on standard mid-IR spectrometers.

Caption: Correlation of functional groups to expected IR absorption regions.

Protocol for FTIR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following describes the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a self-validating method that minimizes spectral artifacts.

Experimental Workflow

Caption: Standard workflow for acquiring an FTIR spectrum via KBr pellet.

Step-by-Step Methodology

-

Reagent and Equipment Preparation:

-

Use spectroscopy-grade potassium bromide (KBr), thoroughly dried in an oven at 110°C for at least 4 hours to remove moisture.

-

Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

-

-

Sample Grinding:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Combine the sample and KBr in the agate mortar. Grind gently at first to mix, then more vigorously until the mixture is a fine, homogenous powder with a consistency similar to flour. Causality: This ensures the sample is evenly dispersed and particle size is minimized to reduce light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the pellet die.

-

Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for approximately 2 minutes.

-

Carefully release the pressure and extract the die. The resulting pellet should be transparent or translucent. Trustworthiness: A transparent pellet indicates proper sample dispersion and pressure, ensuring a linear response in absorbance.

-

-

Spectral Acquisition:

-

Perform a background scan on the empty FTIR spectrometer. This spectrum of atmospheric water and carbon dioxide will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet into the sample holder and acquire the spectrum.

-

Spectral Interpretation and Data Summary

While an experimental spectrum for the exact 2-bromo-3-methoxy isomer is not publicly available, a detailed interpretation can be constructed based on data from close analogs like 2-bromo-6-methoxynaphthalene and general principles of IR spectroscopy.[8][9]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Analysis Notes |

| 3080 - 3030 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the naphthalene ring. Multiple weak bands are typical.[3][6] |

| 2960 - 2940 | Medium | Asymmetric -CH₃ Stretch | Characteristic of the methoxy group. |

| 2850 - 2830 | Medium | Symmetric -CH₃ Stretch | Characteristic of the methoxy group. |

| ~1620, ~1590, ~1500 | Medium, Sharp | Aromatic C=C Ring Stretch | A series of absorptions confirming the aromatic core.[4][10] |

| ~1460 | Medium | -CH₃ Asymmetric Bend | Further confirmation of the methoxy group. |

| ~1260 | Strong, Sharp | Asymmetric C-O-C Stretch | The most prominent band for an aromatic ether. Its high intensity is a key diagnostic feature. |

| ~1030 | Strong, Sharp | Symmetric C-O-C Stretch | The second characteristic band for the ether linkage. |

| 880 - 750 | Strong, Sharp | C-H Out-of-Plane Bending | This region is highly diagnostic of the substitution pattern. A complex pattern is expected for the 2,3-disubstitution. |

| < 680 | Weak-Medium | C-Br Stretch | Confirms the presence of the bromo substituent. May be outside the range of a standard mid-IR instrument. |

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic features are the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches of the methoxy group below 3000 cm⁻¹, the series of aromatic C=C stretching bands, and most critically, the very strong C-O-C asymmetric stretching band around 1260 cm⁻¹. The unique pattern of the C-H out-of-plane bending bands in the fingerprint region serves to confirm the specific 2,3-disubstitution pattern. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize IR spectroscopy in their work with this versatile compound.

References

- FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). ResearchGate.

- Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry.

- 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. PubChem, National Center for Biotechnology Information.

- Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. The Astrophysical Journal.

- The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics.

- The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. ResearchGate.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- 2-Bromo-3-(bromomethyl)-naphthalene - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- 2-Bromo-6-methoxynaphthalene. CAS Common Chemistry.

- 15.7 Spectroscopy of Aromatic Compounds. OpenStax.

- Infrared Spectroscopy Interpretation. Michigan State University.

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts (IJCRT).

- IR Absorption Table. WebSpectra, UCLA.

- Naphthalene, 2-methoxy-. NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-6-methoxynaphthalene(5111-65-9) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Solubility of 2-Bromo-3-methoxynaphthalene in Organic Solvents

Foreword: Embracing the Data Gap as a Scientific Challenge

In the landscape of chemical research and drug development, the physicochemical properties of novel or specialized compounds are the bedrock upon which successful applications are built. The solubility of a compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and analytical characterization. This guide delves into the solubility of 2-bromo-3-methoxynaphthalene, a key intermediate in organic synthesis.

A thorough review of the existing scientific literature reveals a conspicuous absence of quantitative experimental data on the solubility of this compound in organic solvents. This data gap, while presenting a challenge, provides a unique opportunity to apply fundamental principles of physical chemistry and theoretical modeling to predict and understand the behavior of this compound. This guide is structured not as a mere repository of data, but as a methodological roadmap for the modern researcher. It will equip you with the foundational knowledge, theoretical frameworks, and practical experimental guidance to navigate this "data-poor" environment and make informed decisions in your work.

We will proceed by first examining the physicochemical properties of this compound and its structural analogues. Subsequently, we will explore powerful predictive models—namely Hansen Solubility Parameters and the Jouyban-Acree model—that offer a rational approach to estimating solubility. Finally, we will outline a rigorous experimental protocol for the precise determination of solubility, empowering you to generate the very data that is currently absent from the public domain.

Physicochemical Profile: Clues from Molecular Architecture

Understanding the inherent properties of this compound is the first step in predicting its interactions with various solvents. The molecule's structure, a naphthalene core functionalized with a bromine atom and a methoxy group, provides significant clues to its polarity and intermolecular forces.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | [1][2] |

| Molecular Weight | 237.10 g/mol | [1][2] |

| Melting Point | 69-71 °C | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

The presence of the polar C-Br and C-O bonds, alongside the large, nonpolar naphthalene ring system, results in a molecule of moderate polarity. The methoxy group can act as a hydrogen bond acceptor. Based on the principle of "like dissolves like," we can infer that this compound will exhibit favorable solubility in solvents of similar polarity.[4][5]

For context, let's consider the properties of its parent and related structures:

-

Naphthalene: This nonpolar aromatic hydrocarbon is known to be soluble in various organic solvents like alcohols, ether, acetone, and chloroform, with solubility increasing with temperature.[4]

-

2-Bromonaphthalene: This compound is described as being moderately soluble in organic solvents such as ethanol, ether, and benzene, while being sparingly soluble in water.[6][7][8] One source indicates a solubility of 50 mg/mL in methanol.

-

2-Methoxynaphthalene: Also known as nerolin, this compound is soluble in alcohol and insoluble in water.[9] Another source states it is insoluble in water but miscible in oils and soluble in ethanol.[10]

-

2-Bromo-6-methoxynaphthalene: This isomer is soluble in DMSO and slightly soluble in methanol when heated, but insoluble in water.[11]

This qualitative data for structurally similar compounds reinforces the expectation that this compound will be soluble in a range of common organic solvents, particularly those with moderate polarity.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, theoretical models provide a powerful tool for estimating solubility. Here, we discuss two widely used approaches: Hansen Solubility Parameters and the Jouyban-Acree model.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"

The Hansen Solubility Parameter (HSP) system, developed by Charles M. Hansen, refines the concept of "like dissolves like" by quantifying the cohesive energy density of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the experimental determination of HSP for a new compound requires a series of solubility tests, various group contribution methods can be employed to estimate these parameters.

The following diagram illustrates the workflow for predicting solubility using HSP:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

The Jouyban-Acree Model: Correlating Solubility in Solvent Mixtures

The Jouyban-Acree model is a powerful semi-empirical model used to correlate the solubility of a solute in binary solvent mixtures at various temperatures.[6][12] The general form of the model is:

ln(xm,T) = f₁ ln(x1,T) + f₂ ln(x2,T) + (f₁f₂/T) Σ Jᵢ(f₁ - f₂)ⁱ

where:

-

xm,T is the mole fraction solubility of the solute in the mixture at temperature T.

-

x1,T and x2,T are the mole fraction solubilities in the pure solvents 1 and 2 at temperature T.

-

f₁ and f₂ are the mole fractions of the solvents in the mixture.

-

Jᵢ are the model constants obtained by regression of experimental data.

While this model is primarily for correlation, it can be used for prediction if sufficient data for related systems is available to build a more generalized model.[2] Given the lack of data for this compound, the direct application of this model is challenging. However, it provides a robust framework for analyzing experimentally determined solubility data in mixed solvent systems, which are often of great practical importance in drug development and chemical synthesis.

Experimental Determination of Solubility: A Practical Guide

Generating accurate experimental solubility data is the gold standard. The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a range of organic solvents.

Safety and Handling Precautions

While specific toxicity data for this compound is limited, it is prudent to handle it with care as a halogenated aromatic compound. Assume it is an irritant and handle it in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Equilibrium Solubility Method (Shake-Flask)

This method is a reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Apparatus and Reagents:

-

This compound (as pure as possible)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility:

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtrate with the same solvent.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or molarity.

-

Concluding Remarks and Future Directions

While the current body of scientific literature lacks specific quantitative solubility data for this compound in organic solvents, this guide provides a comprehensive framework for researchers to address this knowledge gap. By understanding the physicochemical properties of the molecule and leveraging powerful theoretical models like Hansen Solubility Parameters, informed predictions about its solubility behavior can be made.

Ultimately, the generation of high-quality experimental data through rigorous protocols, such as the equilibrium shake-flask method outlined herein, is paramount. The data you generate will not only be invaluable for your own research but will also contribute to the broader scientific community's understanding of this important chemical intermediate. As a Senior Application Scientist, I encourage a proactive approach: view this data gap not as a limitation, but as an invitation to contribute to the foundational knowledge of chemistry.

References

- High-Quality 2-Bromonaphthalene at Attractive Prices. (n.d.). Mumbai Supplier.

- This compound (C11H9BrO). (n.d.). PubChemLite.

- Naphthalene. (n.d.). Solubility of Things.

- Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. (n.d.). ACS Publications.

- 2-[Bromo(difluoro)methoxy]naphthalene. (n.d.). PubChem.

- Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. (1982). PubMed.

- 2-(1-Bromoethyl)-6-methoxynaphthalene. (n.d.). PubChem.

- OLED. (n.d.). Wikipedia.

- 2-Bromo-7-methoxynaphthalene. (n.d.). PubChem.

- Naphthalene solubility in several organic solvents. (1977). OSTI.GOV.

- 2-bromonaphthalene from naphthalene. (2007). Sciencemadness.org.

- 1-Methoxynaphthalene. (n.d.). Solubility of Things.

- 2-Methoxynaphthalene. (n.d.). PubChem.

- 2-Methoxynaphthalene. (n.d.). Wikipedia.

- 2-Bromo-6-methoxynaphthalene. (n.d.). PubChem.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. labproinc.com [labproinc.com]

- 3. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 580-13-2: 2-Bromonaphthalene | CymitQuimica [cymitquimica.com]

- 7. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 10. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]